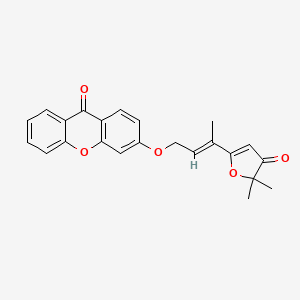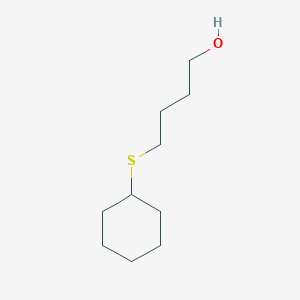
4-(Cyclohexylsulfanyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylthio)butan-1-ol is an organic compound with the molecular formula C10H20OS It is a primary alcohol with a cyclohexylthio group attached to the fourth carbon of the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylthio)butan-1-ol typically involves the reaction of 4-chlorobutan-1-ol with cyclohexanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the cyclohexylthio group.
Industrial Production Methods: While specific industrial production methods for 4-(Cyclohexylthio)butan-1-ol are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: 4-(Cyclohexylthio)butan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 4-(Cyclohexylthio)butane. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group in 4-(Cyclohexylthio)butan-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: 4-(Cyclohexylthio)butanoic acid, 4-(Cyclohexylthio)butanone.
Reduction: 4-(Cyclohexylthio)butane.
Substitution: 4-(Cyclohexylthio)butyl chloride, 4-(Cyclohexylthio)butyl bromide.
Scientific Research Applications
4-(Cyclohexylthio)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylthio)butan-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl and cyclohexylthio groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and nucleophilic attacks, influencing biochemical pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Cyclohexyl-1-butanol: Similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
Cyclohexanemethanol: Contains a cyclohexyl group attached to a methanol moiety, differing in chain length and functional group position.
Cyclohexylbutane: Lacks the hydroxyl group, resulting in different physical and chemical properties.
Uniqueness: 4-(Cyclohexylthio)butan-1-ol is unique due to the presence of both a cyclohexylthio group and a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
1962-46-5 |
|---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
4-cyclohexylsulfanylbutan-1-ol |
InChI |
InChI=1S/C10H20OS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10-11H,1-9H2 |
InChI Key |
ONMRIXLVTJVYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
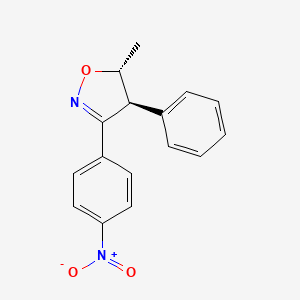
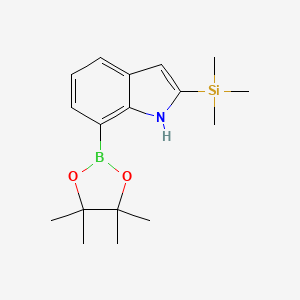
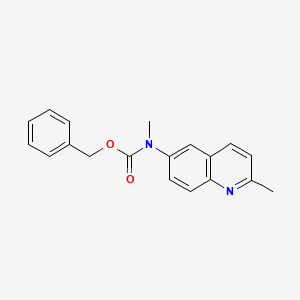
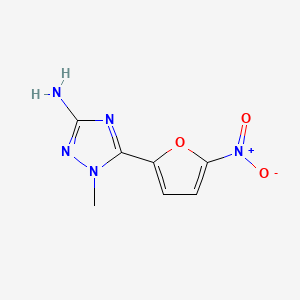
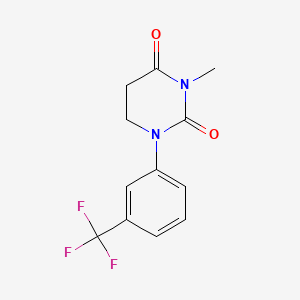
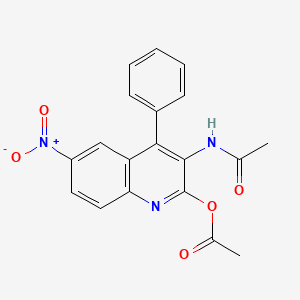
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)
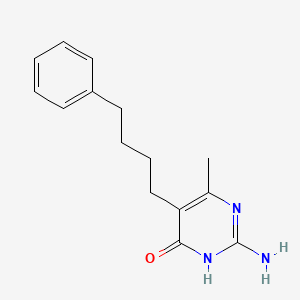

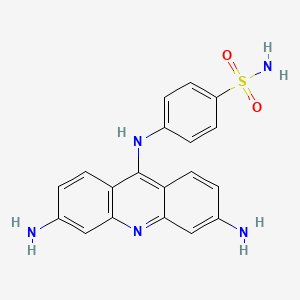
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
